Molecular Target: GPR40/FFAR1 in Glucose Homeostasis
GPR40 is a Gq-coupled G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and enteroendocrine cells. Its activation by endogenous medium-to-long-chain free fatty acids triggers intracellular signaling cascades:
- Insulin Secretion: Agonist binding activates phospholipase C (PLC), generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces endoplasmic reticulum calcium release, amplifying glucose-stimulated insulin secretion (GSIS) only during hyperglycemia [3] [7].
- Incretin Modulation: GPR40 activation in intestinal L-cells enhances glucagon-like peptide-1 (GLP-1) secretion, creating an indirect insulinotropic effect [7] [10].
This dual tissue targeting establishes GPR40 agonism as a mechanism for glucose-dependent glycemic control, intrinsically reducing hypoglycemia risk compared to sulfonylureas [2] [10].
Rationale for GPR40 Agonists in Type 2 Diabetes Therapy
Current T2D therapies face significant limitations:
- Sulfonylureas and Meglitinides: Cause insulin-independent insulin release, leading to hypoglycemia and weight gain [2] [7].
- Incretin-Based Therapies: GLP-1 receptor agonists require injection; DPP-4 inhibitors exhibit modest efficacy [3] [10].
Table 1: Limitations of Conventional Insulin Secretagogues
Drug Class | Mechanism | Key Limitations |
---|
Sulfonylureas | KATP channel closure | Hypoglycemia, weight gain |
GLP-1 Receptor Agonists | GLP-1 receptor activation | Injectable, gastrointestinal side effects |
DPP-4 Inhibitors | Prolong endogenous GLP-1 | Modest HbA1c reduction |
GPR40 agonists address these gaps by:
- Glucose-Dependence: Insulin secretion occurs only above euglycemic thresholds (~5.5 mM glucose) [3].
- Dual Hormonal Effects: Direct β-cell stimulation plus enhanced GLP-1 secretion [7] [10].
- Oral Bioavailability: Small molecule structure enables oral dosing [1] [8].
The failure of early agonists (e.g., Fasiglifam hepatotoxicity) underscored the need for safer compounds like DS-1558 with optimized metabolic stability [5] [7].
Historical Development of DS-1558: From Lead Optimization to Preclinical Validation
Lead Identification and Optimization
DS-1558 originated from the 3-aryl-3-ethoxypropanoic acid scaffold (Compound 1). Initial challenges centered on rapid metabolic oxidation at the benzyl position, causing high clearance (Cl = 0.37 L/h/kg in rats) and short half-life (T~1/2~ = 0.37 h) [1] [8]. Key optimizations included:
- Cyclization Strategy: Replacing the metabolically labile benzyl group with rigid indane/tetralin rings prevented oxidative degradation. Indane derivatives exhibited superior potency (e.g., Compound 6) [1] [8].
- Stereochemical Control: Chiral separation revealed (S)-configuration at the ethoxy moiety and (R)-configuration at the indane position maximized GPR40 agonism (EC~50~ = 0.064 μM vs. 1.8 μM for diastereomer 14) [1].
- Substituent Effects: Electron-withdrawing groups (e.g., -CF~3~ at indane C4) boosted potency. Compound 13 (DS-1558) showed >30-fold higher efficacy than precursor 6 [1] [8].
Synthetic Route
DS-1558 was synthesized via stereoselective catalysis:
- Asymmetric Transfer Hydrogenation: Ru-catalyzed reduction of indanone 17 to chiral alcohol 18 (99% ee) [1].
- SNAr Reaction: Formation of aryl ether 19.
- β-Ketoester Formation & Reduction: Condensation with magnesium methylmalonate, followed by Ru-catalyzed asymmetric hydrogenation to β-hydroxyester 22 (96% de) [1].
- Ethylation and Oxidation: Ag~2~O-mediated ethylation avoided β-elimination, with TEMPO oxidation completing the synthesis [1].
Table 2: Pharmacokinetic Comparison of Compound 1 vs. DS-1558 [1]
Parameter | Species | Compound 1 | DS-1558 |
---|
Cl (L/h/kg) | Rat | 0.37 | 0.020 |
| Dog | - | 0.042 |
T~1/2~ (h) | Rat | 0.37 | 6.0 |
| Monkey | - | 17 |
Oral F (%) | Rat | 64 | 80 |
Preclinical Validation
DS-1558 demonstrated robust antidiabetic effects:
- In Vitro Selectivity: >100-fold selectivity over 68 receptors/transporters; no PPARγ agonism (vs. partial agonism in non-cyclic analogs) [1].
- OGTT in ZDF Rats: At 0.03–0.1 mg/kg, DS-1558 reduced glucose AUC by 30–40% (comparable to sitagliptin 10 mg/kg) and augmented plasma insulin [1] [3].
- Synergy with GLP-1 Agonists: Co-administration with exendin-4 in SD rats enhanced insulin secretion 2.5-fold vs. monotherapy (P<0.01) [3].
- Mechanistic Confirmation: Effects absent in GPR40 KO mice, confirming target specificity [3].
Table 3: Preclinical Efficacy of DS-1558 [1] [3]
Model | Dose (mg/kg) | Glucose AUC Reduction | Insulin Increase |
---|
Zucker Diabetic Fatty Rats | 0.03 | 30% | 1.8-fold |
| 0.1 | 40% | 2.2-fold |
SD Rats + Exendin-4 | 3 + 0.1 μg/kg | 52% | 3.1-fold |